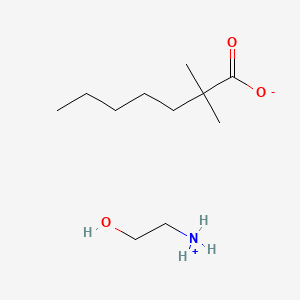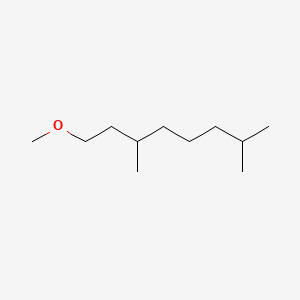
1-Methoxy-3,7-dimethyloctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H24O It is a member of the alkane family, characterized by a linear chain of carbon atoms with a methoxy group (-OCH3) attached to the first carbon and two methyl groups (-CH3) attached to the third and seventh carbons
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,7-dimethyloctane can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethyloctanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands.
化学反应分析
Types of Reactions: 1-Methoxy-3,7-dimethyloctane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-3,7-dimethyloctan-2-one.
Reduction: The compound can be reduced to form 1-methoxy-3,7-dimethyloctanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed:
Oxidation: 1-Methoxy-3,7-dimethyloctan-2-one.
Reduction: 1-Methoxy-3,7-dimethyloctanol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
1-Methoxy-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 1-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can also affect the compound’s hydrophobicity and membrane permeability, impacting its overall behavior in biological systems.
相似化合物的比较
3,7-Dimethyloctane: Lacks the methoxy group, resulting in different chemical and physical properties.
1-Methoxy-3,7-dimethyloctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-Methoxy-3,7-dimethyloctan-2-one: An oxidized form of 1-methoxy-3,7-dimethyloctane with a carbonyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
属性
CAS 编号 |
93840-86-9 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
1-methoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C11H24O/c1-10(2)6-5-7-11(3)8-9-12-4/h10-11H,5-9H2,1-4H3 |
InChI 键 |
XBFMCXPIVMBHAL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCC(C)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


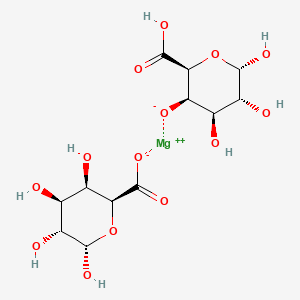
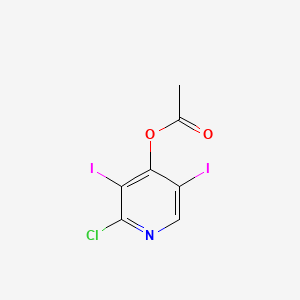
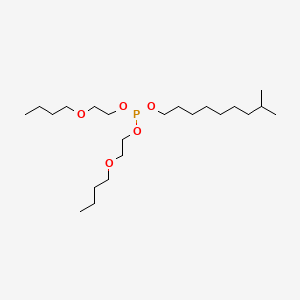
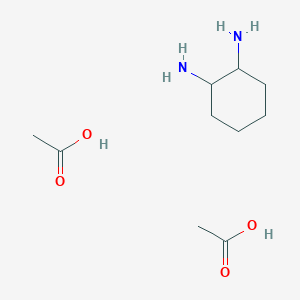
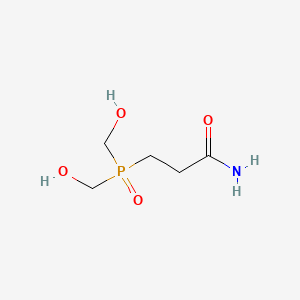
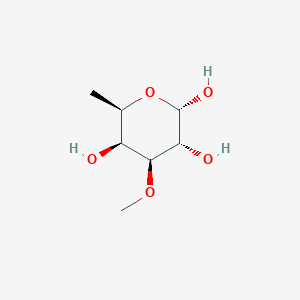

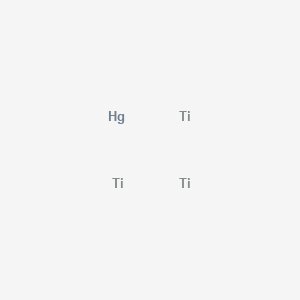
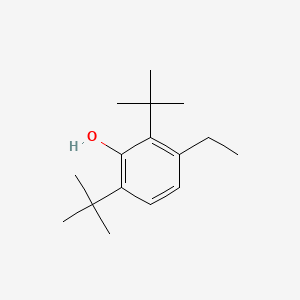
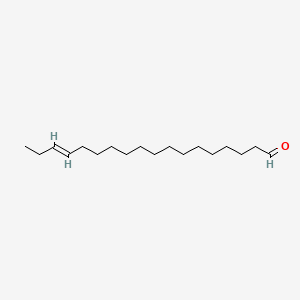
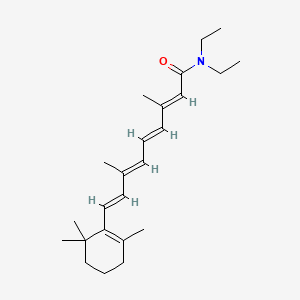
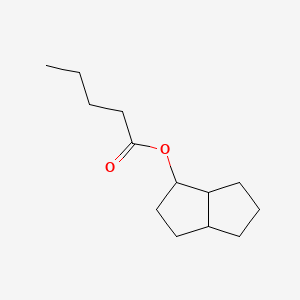
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
